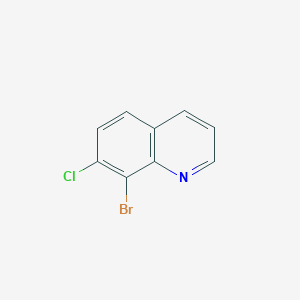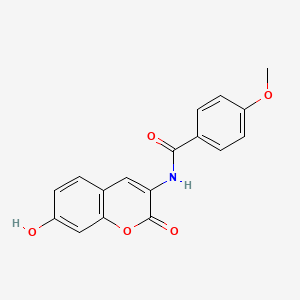
8-Bromo-7-chloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-chloroquinoline is a compound with the molecular formula C9H5BrClN . It is a white to yellow solid with a molecular weight of 242.5 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrClN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H . This indicates the presence of a bromine atom at the 8th position and a chlorine atom at the 7th position on the quinoline ring.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 242.5 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
8-Bromo-7-chloroquinoline serves as a valuable intermediate in organic synthesis, demonstrating utility in the preparation of various chloro and hydroxy derivatives. For instance, it has been utilized to efficiently synthesize 7-chloro-8-hydroxyquinoline from its bromo derivative, showcasing the versatility of halogenated quinolines in synthetic chemistry (Mongin et al., 1996).
Antifungal Applications
Research into halogenated quinolines, such as this compound, has also explored their potential as antifungal agents. Certain derivatives have demonstrated significant fungitoxic activity against a range of fungi, underscoring the potential of these compounds in developing new antifungal treatments (Gershon et al., 1996).
Photophysical Studies
The photophysical properties of this compound derivatives have been extensively studied, revealing insights into their behavior in different states and environments. These studies have implications for developing photoprotective agents and understanding the molecular dynamics of similar compounds (An et al., 2009).
Corrosion Inhibition
Investigations into the corrosion inhibition properties of chloroquine derivatives, including those related to this compound, have provided valuable insights into their effectiveness in protecting against corrosion. This research suggests the potential application of these compounds in materials science and engineering to enhance the durability of metals (Ogunyemi et al., 2020).
In Vitro Cytotoxic Studies
The cytotoxic properties of this compound derivatives have been explored, particularly in the context of cancer research. Studies indicate that these compounds, especially when coordinated with metals, can exhibit promising antiproliferative activity against certain cancer cell lines, opening avenues for new cancer therapeutics (Kotian et al., 2021).
Mechanistic Insights into Photolysis
The mechanism and scope of photolysis for compounds protected by this compound have been detailed, providing a foundation for the use of these compounds in photolabile protecting groups. This research is particularly relevant in the context of physiological studies and the development of light-sensitive probes (Zhu et al., 2006).
Antiviral Research
Recent studies have identified clioquinol and its analogues, including those derived from this compound, as novel inhibitors of SARS-CoV-2 infection. This highlights the potential of such compounds in the development of treatments for COVID-19 and other viral infections (Olaleye et al., 2021).
Safety and Hazards
8-Bromo-7-chloroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It is known that quinoline derivatives, which include 8-bromo-7-chloroquinoline, are often used in medicinal chemistry due to their versatile applications .
Mode of Action
This compound is a type of phototrigger for biological use. It undergoes a photodeprotection reaction when exposed to ultraviolet or near-visible light, releasing acetate and the remnant of the protecting group . This photodeprotection mechanism is crucial for regulating the action of physiologically active messengers in vivo .
Biochemical Pathways
It’s known that quinoline derivatives can have broad bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
Result of Action
The photodeprotection reaction of this compound can lead to the release of acetate and the remnant of the protecting group, which can then interact with biological targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photodeprotection reaction of this compound is influenced by the intensity and wavelength of light, as well as the solvent and pH conditions .
Propiedades
IUPAC Name |
8-bromo-7-chloroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMJVWVSQGFCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((3-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2625704.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2625706.png)
![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine hydrochloride](/img/structure/B2625707.png)

![(1S,4S,6R,13S,14R,16R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one](/img/structure/B2625709.png)

![ethyl 4-[({[2-(ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2625713.png)
![2-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2625714.png)
![3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2625715.png)

![3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid](/img/structure/B2625718.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2625722.png)
![3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2625723.png)
